2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one
Description
2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (referred to as compound 6x in the literature) is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one class. Aurones are characterized by their Z-configuration benzylidene moiety fused to the benzofuranone core, which confers unique photophysical and bioactive properties .
Synthesis and Structural Features: Compound 6x is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 4-hydroxy-3-methoxybenzaldehyde under method C conditions . The reaction yields 6x as a yellow solid with a low yield of 25.7%, attributed to steric and electronic challenges in the condensation step. Its high melting point (261.2–262.1°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from the phenolic hydroxyl group and π-stacking from the aromatic systems .
Properties
CAS No. |
5438-61-9 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-10(6-7-12(14)17)9-15-16(18)11-4-2-3-5-13(11)20-15/h2-9,17H,1H3/b15-9+ |
InChI Key |
KNIKQAVPAFENMU-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a substituted benzaldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) and a substituted cyclohexanone (such as 4-methoxybenzylidene cyclohexanone). The reaction typically proceeds under acidic or basic conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the benzofuran ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways would be needed to identify major products.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antioxidant effects.
Biological Studies: It may serve as a probe for studying cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or functionalized derivatives.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
Comparison with Similar Compounds
Spectroscopic Characterization :
- HRMS (ESI) : m/z = 283.0612 (theoretical: 283.0609), confirming the molecular formula C₁₆H₁₂O₅ .
- 1H NMR : Peaks at δ 7.80–7.71 (m, aromatic protons), δ 6.83 (s, hydroxyl proton), and δ 3.91 (s, methoxy group) validate the substitution pattern .
Comparison with Similar Compounds
To contextualize the properties and applications of 6x , we compare it with structurally related aurones and benzofuran-3(2H)-one derivatives. Key differences in substitution patterns, synthetic yields, physical properties, and bioactivities are summarized in Table 1.
Table 1: Comparative Analysis of 6x and Analogous Compounds
Key Insights:
A. Substituent Effects on Physical Properties
- Methoxy vs. Hydroxy Groups : The presence of methoxy groups (e.g., 6w ) generally lowers melting points compared to hydroxy-substituted derivatives (e.g., 6x and 6o ) due to reduced hydrogen bonding .
- Yield Variability : Electron-donating groups (e.g., methoxy in 6w ) improve reaction yields (93.5%) by stabilizing intermediates, whereas steric hindrance from hydroxyl groups (e.g., 6x ) reduces yields (25.7%) .
B. Bioactivity Trends
Enzyme Inhibition: Tyrosinase: Aurones with multiple hydroxyl groups (e.g., 4,6,4'-trihydroxyaurone) exhibit potent tyrosinase inhibition (75% at 0.1 mM), while methoxy-substituted derivatives like 6x lack comparable activity . Topoisomerase II: The 4-methoxy derivative (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one inhibits Topoisomerase II, suggesting methoxy groups may enhance DNA-targeting interactions .
Selectivity Challenges: Thieno[2,3-b]pyridine derivatives inhibit both DRAK1 and DRAK2, whereas benzofuran-3(2H)-one derivatives like 6o demonstrate scaffold-specific selectivity .
Biological Activity
2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one, also referred to by its CAS number 5438-61-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 268.26 g/mol. Its structure features a benzofuran moiety linked to a substituted benzylidene group, which is essential for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
Key Findings:
- Cell Viability: In studies involving Huh7 liver cancer cells, the compound demonstrated cytotoxic effects with an IC50 value of approximately 48.22 μM at 24 hours and 38.15 μM at 48 hours. Importantly, it showed no cytotoxicity towards normal hepatocytes, indicating selective toxicity towards cancer cells .
- Mechanism of Action: The compound inhibits epithelial-mesenchymal transition (EMT), reducing cell motility and invasion by downregulating integrin α7 and associated proteins involved in metastasis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Effect on Normal Cells |
|---|---|---|---|
| Huh7 (Liver Cancer) | 48.22 | 38.15 | No cytotoxicity |
| PLC/PRF/5 (Liver Cancer) | Not specified | Not specified | Not specified |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by modulating key signaling pathways.
Research Insights:
- Cytokine Suppression: Studies have shown that it can suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in activated macrophages. This suppression occurs through inhibition of the NF-κB pathway, which is crucial for the transcription of these cytokines .
- Inhibition of IKK-β: The compound acts by inhibiting IKK-β, a critical regulator of NF-κB activation, thereby preventing the nuclear translocation of p65 .
Table 2: Anti-inflammatory Effects of this compound
| Cytokine | Effect | Mechanism of Action |
|---|---|---|
| TNF-α | Suppressed | Inhibition of NF-κB |
| IL-1β | Suppressed | Inhibition of NF-κB |
| IL-8 | Suppressed | Inhibition of IKK-β |
Case Studies
- Study on Liver Cancer Cells: A detailed investigation into the effects of the compound on Huh7 cells revealed that it not only reduced cell viability but also altered cytoskeletal dynamics and inhibited migration and invasion capabilities .
- Inflammation in Macrophages: Another study demonstrated that treatment with this compound led to a concentration-dependent inhibition of inflammatory responses in LPS-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
